molecular formula C10H8I2N2 B3032811 1-benzyl-4,5-diiodo-1H-imidazole CAS No. 536760-31-3

1-benzyl-4,5-diiodo-1H-imidazole

Cat. No.: B3032811
CAS No.: 536760-31-3
M. Wt: 409.99 g/mol
InChI Key: ZQTHKQZABKBYKW-UHFFFAOYSA-N
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Description

1-benzyl-4,5-diiodo-1H-imidazole is a useful research compound. Its molecular formula is C10H8I2N2 and its molecular weight is 409.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • Analgesic Activity : Derivatives of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole, closely related to 1-benzyl-4,5-diiodo-1H-imidazole, have been synthesized and evaluated for their analgesic activity. Some of these compounds demonstrated moderate to good analgesic activity, comparable to morphine, without observed toxicity at specific dosages (Uçucu, Karaburun, & Işikdağ, 2001).

  • Cytotoxic and Antibacterial Studies : N-Heterocyclic carbene–silver(I) acetate compounds derived from 4,5-di-p-diisopropylphenyl- or 4,5-di-p-chlorophenyl-1H-imidazole have been synthesized and showed weak to medium antibacterial activity and notable cytotoxicity against cancer cell lines (Streciwilk et al., 2014).

  • Antiarthritic and Analgesic Activity : Certain 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown more potency than standard drugs in antiarthritic and analgesic assays. One compound, in particular, demonstrated significant clinical potential as an antiarthritic drug (Sharpe et al., 1985).

  • Antimicrobial Activity : Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines synthesized from imidazole derivatives exhibited significant antibacterial and antifungal activity (Reddy & Reddy, 2010).

Synthesis and Catalysis

  • One-Pot Synthesis : Efficient one-pot synthesis methods for 2-Aryl-4,5-diphenyl-1H-imidazoles have been developed, utilizing heterogeneous catalysts like Amberlite IR-120(H), highlighting the broad applications of substituted imidazoles in various fields (Gurav et al., 2022).

  • Corrosion Inhibition : Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have demonstrated significant corrosion inhibition efficiency, highlighting their potential in industrial applications (Prashanth et al., 2021).

Luminescence and Optical Properties

  • Luminescence Properties : A series of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives have been synthesized, exhibiting luminescence properties sensitive to solvent polarity. This research highlights the potential of these compounds in optical and sensing applications (Chen et al., 2013).

Future Directions

Imidazoles, including 1-benzyl-4,5-diiodo-1H-imidazole, continue to be an area of interest in research due to their wide range of applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the ongoing development in this field . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .

Properties

IUPAC Name

1-benzyl-4,5-diiodoimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8I2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTHKQZABKBYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463206
Record name 1-benzyl-4,5-diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536760-31-3
Record name 4,5-Diiodo-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536760-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-4,5-diiodo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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